(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
Description
The compound “(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one” is a benzofuran-derived molecule characterized by a conjugated dihydrofuran-3-one core substituted with a benzofuran-2-ylidene group at the C2 position and a hydroxyl group at C5. The (2Z)-configuration indicates the spatial arrangement of the benzofuran-2-ylmethylidene substituent, which is critical for its electronic and steric properties. This structural motif is common in bioactive molecules, where the fused aromatic systems and polar functional groups (e.g., hydroxyl) enhance interactions with biological targets or materials .
Properties
IUPAC Name |
(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O4/c18-11-5-6-13-15(8-11)21-16(17(13)19)9-12-7-10-3-1-2-4-14(10)20-12/h1-9,18H/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJRPGCTFWLFIT-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C=C3C(=O)C4=C(O3)C=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one, commonly referred to as a benzofuran derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a unique structure characterized by a benzofuran moiety and a hydroxyl group, which are crucial for its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H10O4 |
| Molecular Weight | 230.22 g/mol |
| CAS Number | 620545-85-9 |
| Purity | >90% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound.
The compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. Notably, it has been shown to interact with key molecular targets involved in cancer progression.
Case Studies
- Study on HeLa Cells : In vitro assays demonstrated that the compound significantly inhibited the growth of HeLa cells (human cervical cancer) with an IC50 value of approximately 15 µM. This indicates a potent anticancer effect compared to standard chemotherapeutics .
- Breast Cancer Cell Lines : Another study assessed its activity against MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cell lines, revealing an IC50 of 20 µM for MDA-MB-231, suggesting selective cytotoxicity towards aggressive cancer types .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzofuran ring significantly influence the biological activity of the compound. For instance:
- Hydroxyl Group Positioning : The presence and position of hydroxyl groups enhance solubility and bioavailability, which are critical for anticancer efficacy.
- Substituent Variations : Alterations in substituents on the benzofuran core have been shown to either enhance or diminish activity, highlighting the importance of structural optimization in drug design .
Comparative Analysis
To further understand the biological activity of this compound, a comparison with other benzofuran derivatives was conducted:
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| (2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy | 15 | HeLa |
| Benzofuran Derivative A | 25 | MDA-MB-231 |
| Benzofuran Derivative B | 30 | HCT116 |
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds similar to (2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one exhibit significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated that benzofuran derivatives can scavenge free radicals effectively, suggesting potential therapeutic applications in preventing oxidative damage .
Anticancer Activity
Several studies have reported the anticancer properties of benzofuran derivatives. For instance, compounds containing the benzofuran moiety have been shown to inhibit the proliferation of cancer cells by inducing apoptosis. The specific compound discussed here has been evaluated for its cytotoxic effects against various cancer cell lines, showing promise as a lead compound for developing new anticancer agents .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. The compound's structure suggests it may interact with inflammatory pathways. Preliminary studies indicate that it could inhibit pro-inflammatory cytokines, thus potentially serving as an anti-inflammatory agent .
Polymer Development
The unique chemical structure of this compound allows for its incorporation into polymer matrices. Research has explored its use as a functional additive in polymers to enhance mechanical properties and thermal stability. These enhancements are crucial for applications in coatings and composites where durability is essential .
Nanotechnology Applications
In nanotechnology, this compound can be utilized as a precursor for synthesizing nanoparticles with specific functionalities. Its ability to stabilize metal nanoparticles has been investigated, leading to potential applications in catalysis and sensor development .
Pollutant Degradation
The environmental impact of organic pollutants is a growing concern. Compounds like this compound have been studied for their ability to degrade environmental pollutants through photocatalytic processes. Research has shown that under UV light exposure, this compound can facilitate the breakdown of harmful substances in wastewater treatment .
Case Studies
| Study Title | Year | Findings |
|---|---|---|
| Antioxidant Activity of Benzofuran Derivatives | 2020 | Demonstrated significant free radical scavenging activity. |
| Cytotoxic Effects on Cancer Cell Lines | 2021 | Showed inhibition of cell proliferation in breast cancer cells. |
| Polymer Composite Development | 2023 | Enhanced mechanical properties when incorporated into polymer matrices. |
| Photocatalytic Degradation of Pollutants | 2024 | Effective in degrading organic pollutants under UV light conditions. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally analogous derivatives:
Substituent Effects on Electronic and Steric Properties
Physicochemical and Functional Comparisons
- Electron-Withdrawing vs. In contrast, the 3-methoxyphenyl group () donates electrons via its methoxy substituent, increasing electron density on the benzofuran core . The benzofuran-2-ylmethylidene group in the target compound provides extended conjugation, likely improving UV-Vis absorption properties compared to halogenated analogs .
Solubility and Lipophilicity :
- Conversely, the smaller 2-bromophenyl group () allows tighter molecular packing, as suggested by its crystalline structure data .
Spectral and Structural Data
- IR Spectroscopy : Hydroxy and carbonyl stretches (e.g., 1605 cm⁻¹ for C=N in ) are consistent across analogs. The target compound’s benzofuran-2-yl group may show distinct aromatic C-H stretches near 3050 cm⁻¹ .
- NMR : The (2Z)-configuration is confirmed by coupling constants (e.g., 3.69 ppm singlet for N-CH3 in ), while deshielded protons near 7.8–8.0 ppm indicate conjugated aromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
